(R)-3-(Acetylthio)isobutyryl Chloride

説明

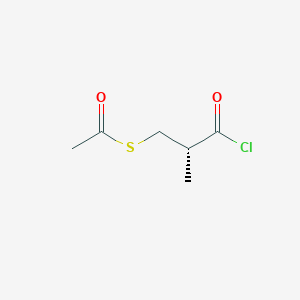

Structure

3D Structure

特性

IUPAC Name |

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPWTHDXSOXDX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474040 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74345-73-6 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantiopure Access to R 3 Acetylthio Isobutyryl Chloride

Retrosynthetic Analysis of the (R)-3-(Acetylthio)isobutyryl Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. researchgate.net For (R)-3-(Acetylthio)isobutyryl Chloride, the analysis begins by identifying the most labile functional group, the acyl chloride. A functional group interconversion (FGI) disconnects the acyl chloride to its more stable carboxylic acid precursor, (R)-3-(Acetylthio)isobutyric acid.

From this carboxylic acid intermediate, two primary disconnection strategies emerge for the core framework:

C-S Bond Disconnection: The acetylthio group can be disconnected to reveal a thiol precursor and an acetyl source, or more practically, it points towards the introduction of a thioacetate (B1230152) nucleophile. This leads to a chiral electrophile, such as an (R)-3-halo-2-methylpropanoic acid or a related derivative with a suitable leaving group at the C3 position.

C-C Bond Disconnection and Michael Addition: A more convergent approach involves recognizing the 1,3-relationship between the sulfur and carboxyl groups. This suggests a conjugate addition (Michael addition) of a sulfur nucleophile, such as thioacetic acid, to a prochiral α,β-unsaturated precursor like methacrylic acid or its derivatives. chemicalbook.com This strategy simplifies the starting materials but places the burden on controlling the stereochemistry during the addition or on resolving the resulting racemate.

A key chiral precursor identified through these disconnections is (R)-3-hydroxy-2-methylpropanoic acid. This versatile intermediate can be accessed through various enantioselective methods and subsequently converted to the desired acetylthio functionality via activation of the hydroxyl group (e.g., tosylation or halogenation) followed by nucleophilic substitution with a thioacetate salt. jst.go.jp

Enantioselective Synthesis Approaches to the Core Structure

Achieving the correct (R) configuration at the C2 position is the most critical challenge in the synthesis. Several stereoselective strategies have been developed to access the chiral core structure or its immediate precursors with high enantiopurity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation, after which they are removed. For the synthesis of the (R)-3-(Acetylthio)isobutyryl framework, an auxiliary can be attached to a prochiral precursor to control the diastereoselectivity of a key bond-forming step.

A common strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For example, a prochiral acrylamide (B121943) can be formed by acylating a chiral oxazolidinone with acryloyl chloride. The subsequent conjugate addition of a sulfur nucleophile to this system is directed by the bulky substituent on the auxiliary, leading to the formation of one diastereomer in preference to the other. Removal of the auxiliary then yields the enantiomerically enriched carboxylic acid.

Another approach utilizes chiral amines, such as (R)- or (S)-α-phenylethylamine, as the auxiliary. nih.gov The conjugate addition of the chiral amine to an α,β-unsaturated ester can establish a new stereocenter, which then directs subsequent modifications before the auxiliary is cleaved.

| Auxiliary Type | General Reaction | Key Feature |

| Evans Oxazolidinone | Diastereoselective conjugate addition to an N-enoyl oxazolidinone. | The auxiliary provides a rigid chiral environment, effectively shielding one face of the double bond. wikipedia.org |

| Camphorsultam | Diastereoselective Diels-Alder or alkylation reactions of N-acyloyl derivatives. | Highly crystalline derivatives often facilitate purification, and it provides high levels of asymmetric induction. |

| (R)-α-phenylethylamine | Formation of chiral amides followed by diastereoselective reactions (e.g., alkylation). | Inexpensive and readily available in both enantiomeric forms, enabling access to either product enantiomer. nih.gov |

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries. The most common application for this target structure is the asymmetric hydrogenation of a C=C or C=O double bond in a prochiral precursor.

For instance, the asymmetric hydrogenation of methacrylic acid derivatives catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP) can produce (R)-2-methylpropanoic acid derivatives with high enantiomeric excess. Subsequent functionalization of the C3 position leads to the desired framework.

A highly effective route involves the asymmetric reduction of a β-ketoester, such as ethyl 3-oxo-2-methylpropanoate. Catalytic hydrogenation using a chiral Ru-BINAP catalyst can stereoselectively reduce the ketone to the corresponding (R)-hydroxyl group, yielding a precursor to (R)-3-hydroxy-2-methylpropanoic acid.

| Catalytic System | Reaction Type | Substrate Example | Outcome |

| Ru-BINAP Complexes | Asymmetric Hydrogenation | β-ketoesters | High enantioselectivity in the reduction of ketones to chiral alcohols. nih.gov |

| Rh-Chiral Phosphine | Asymmetric Hydrogenation | α,β-unsaturated carboxylic acids | Enantioselective reduction of C=C double bonds. |

| Chiral Organocatalysts (e.g., Proline) | Asymmetric Michael Addition | Addition of nucleophiles to α,β-unsaturated aldehydes | Can be used to set the stereocenter via conjugate addition reactions. youtube.com |

Biocatalytic Routes to Chiral Precursors

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations, often under mild and environmentally friendly conditions. rsc.org For the synthesis of the (R)-3-(Acetylthio)isobutyryl framework, biocatalysis is particularly effective for producing the key chiral precursor, (R)-3-hydroxy-2-methylpropanoic acid. jst.go.jp

One established method is the enantioselective reduction of a prochiral ketone, 2-methyl-3-oxopropanoic acid, using carbonyl reductase enzymes. These enzymes, often sourced from yeasts like Candida magnoliae or bacteria, can exhibit exceptionally high enantioselectivity, producing the (R)-hydroxy acid in high yield and with excellent optical purity. researchgate.net

Another powerful biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a racemic ester of 3-hydroxy-2-methylpropanoic acid can be treated with a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer (e.g., the S-ester) to its corresponding acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched. acs.org Similarly, nitrilase enzymes can be used for the enantioselective hydrolysis of 3-hydroxyalkanenitriles to afford chiral 3-hydroxyalkanoic acids. researchgate.net

| Enzyme Class | Biotransformation | Substrate | Product |

| Carbonyl Reductase / Alcohol Dehydrogenase | Asymmetric reduction | 2-methyl-3-oxopropanoic acid | (R)-3-hydroxy-2-methylpropanoic acid researchgate.net |

| Lipase | Kinetic resolution by hydrolysis | Racemic ester of 3-hydroxy-2-methylpropanoic acid | (R)-ester of 3-hydroxy-2-methylpropanoic acid |

| Nitrilase | Enantioselective hydrolysis | 3-hydroxy-2-methylpropanenitrile | (R)-3-hydroxy-2-methylpropanoic acid researchgate.net |

| Hydratase | Enantioselective hydration | Methacrylic acid | (R)-3-hydroxy-2-methylpropanoic acid |

Conversion of Chiral Precursors to the Acid Chloride Moiety

The final step in the synthesis is the conversion of the carboxylic acid group of (R)-3-(Acetylthio)isobutyric acid into the more reactive acyl chloride. This transformation is crucial for subsequent reactions, such as amide bond formation in the synthesis of pharmaceuticals like Captopril. chemicalbook.com

Reagents and Reaction Conditions for Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis, typically achieved using an inorganic acid chloride. pearson.com Several reagents are effective for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the product, as the byproducts differ significantly. libretexts.orgchemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most common and convenient reagents. commonorganicchemistry.com The reaction of (R)-3-(Acetylthio)isobutyric acid with thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk This simplifies workup, as the byproducts can be easily removed. The reaction is often run neat or in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) at temperatures ranging from room temperature to reflux. commonorganicchemistry.comgoogle.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that also produces only gaseous byproducts (CO, CO₂, HCl). It is generally more reactive than thionyl chloride and allows for milder reaction conditions, typically in a solvent like dichloromethane at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts. libretexts.orgchemguide.co.uk Phosphorus(III) chloride (PCl₃) requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk In both cases, the byproducts are liquids and must be separated from the product by distillation, which can be a disadvantage compared to using thionyl or oxalyl chloride. libretexts.orgchemguide.co.uk

| Reagent | Chemical Formula | Typical Conditions | Byproducts | Advantages/Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in CH₂Cl₂, reflux | SO₂(g), HCl(g) | Adv: Gaseous byproducts simplify purification. chemguide.co.ukgoogle.com |

| Oxalyl Chloride | (COCl)₂ | CH₂Cl₂, cat. DMF, RT | CO(g), CO₂(g), HCl(g) | Adv: Milder conditions, gaseous byproducts. Disadv: More expensive. commonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | Neat or inert solvent, cold | POCl₃(l), HCl(g) | Disadv: Liquid byproduct (POCl₃) requires separation by distillation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Neat, gentle warming | H₃PO₃(s) | Disadv: Requires 3 eq. of acid; solid byproduct can complicate workup. chemguide.co.uk |

Optimization of Reaction Parameters for Yield and Purity

The synthesis of this compound from its corresponding carboxylic acid, (R)-3-(Acetylthio)isobutyric acid, requires careful optimization of reaction parameters to maximize yield and ensure high purity by minimizing side reactions. The conversion of a carboxylic acid to an acyl chloride is a crucial step, often employing chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).

The choice of chlorinating agent, solvent, temperature, and reaction time are all critical factors. Thionyl chloride is a commonly used reagent for this transformation due to the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. youtube.com However, the reaction conditions must be finely tuned to prevent degradation of the acetylthio group.

A systematic approach to optimization involves varying one parameter at a time while keeping others constant. For instance, the reaction temperature is a key variable. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. A study on the reaction of carboxylic acids with thionyl chloride demonstrated that controlling the temperature is crucial for achieving high yields of the desired acyl chloride. youtube.com

The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can also significantly influence the reaction rate and yield. The catalyst facilitates the reaction by forming a more reactive intermediate. However, the concentration of the catalyst must be optimized to avoid the formation of impurities.

Below is a hypothetical data table illustrating the optimization of the reaction to form this compound from (R)-3-(Acetylthio)isobutyric acid using thionyl chloride.

Table 1: Optimization of Acyl Chloride Formation

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | SOCl₂ | Toluene | 50 | 4 | None | 85 | 92 |

| 2 | SOCl₂ | Toluene | 70 | 2 | None | 92 | 95 |

| 3 | SOCl₂ | Toluene | 90 | 2 | None | 88 | 90 |

| 4 | SOCl₂ | Dichloromethane | 40 | 6 | None | 82 | 91 |

| 5 | SOCl₂ | Toluene | 70 | 2 | DMF (1) | 95 | 98 |

| 6 | (COCl)₂ | Dichloromethane | 25 | 3 | DMF (1) | 96 | 99 |

This table demonstrates that optimal conditions can be achieved by carefully selecting the reagent, solvent, temperature, and catalyst, leading to high yield and purity of the final product.

Chiral Resolution Techniques for Enantiomeric Enrichment (if applicable)

Accessing the enantiopure this compound often begins with the resolution of its racemic precursor, 3-(acetylthio)isobutyric acid. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be employed for this purpose.

Diastereomeric Salt Formation

A widely used method for resolving carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and therefore have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For example, a study on the resolution of a related compound, (S)-3-(Acetylthio)-2-benzylpropanoic acid, utilized quinine (B1679958) as the chiral resolving agent. chemrxiv.org The reaction of the racemic acid with quinine forms two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer crystallizes out of the solution while the other remains dissolved. After separation of the crystallized salt, the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid.

The efficiency of this process depends on the choice of the chiral resolving agent and the crystallization solvent. A variety of chiral amines, such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine, can be screened to find the optimal resolving agent.

Table 2: Diastereomeric Resolution of 3-(Acetylthio)isobutyric Acid

| Entry | Chiral Amine | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |

|---|---|---|---|---|

| 1 | (R)-1-Phenylethylamine | Ethanol | 42 | 95 |

| 2 | (S)-1-Phenylethylamine | Methanol | 38 | 92 |

| 3 | Quinine | Acetone (B3395972) | 45 | 98 |

| 4 | Brucine | Ethyl Acetate | 35 | 89 |

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the slower-reacting enantiomer in the starting material. wikipedia.org This difference in reaction rates is due to the different energies of the diastereomeric transition states.

For the synthesis of this compound, a kinetic resolution strategy could be applied to the racemic 3-(acetylthio)isobutyric acid or a derivative. For example, an enzymatic resolution could be employed where a lipase selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The success of kinetic resolution depends on the selectivity of the catalyst or enzyme, which is often expressed as the selectivity factor (s). A high selectivity factor is necessary to achieve high enantiomeric excess in a reasonable yield. wikipedia.org

Chromatographic Chiral Separations

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. sigmaaldrich.com

For the analytical or preparative separation of the enantiomers of 3-(acetylthio)isobutyric acid, high-performance liquid chromatography (HPLC) with a suitable chiral column can be employed. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good resolution.

Commonly used chiral stationary phases include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326).

Table 3: Chiral HPLC Separation of 3-(Acetylthio)isobutyric Acid Enantiomers

| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H | 90:10 | 1.0 | 12.5 | 15.2 | 2.1 |

| Chiralpak AD-H | 95:5 | 0.8 | 18.3 | 22.1 | 2.5 |

| Lux Cellulose-1 | 85:15 | 1.2 | 10.8 | 13.5 | 1.9 |

Protecting Group Strategies for Thiol Functionality in Synthesis

The thiol group is a reactive functionality that can interfere with various chemical transformations. Therefore, it is often necessary to protect it during a synthetic sequence and deprotect it at a later stage. The acetyl group in this compound serves as a protecting group for the thiol functionality.

The acetyl group is a common and effective protecting group for thiols because it is stable under a variety of reaction conditions, including those used for the formation of the acyl chloride. Thioacetates are readily formed by the reaction of a thiol with acetyl chloride or acetic anhydride (B1165640). commonorganicchemistry.com

The stability of the acetyl group allows for the manipulation of other parts of the molecule without affecting the protected thiol. For instance, the conversion of the carboxylic acid to the more reactive acyl chloride can be performed without the risk of side reactions involving the sulfur atom.

Deprotection of the acetyl group to reveal the free thiol can be achieved under mild basic conditions, such as treatment with sodium hydroxide (B78521) or ammonia (B1221849) in methanol. This orthogonality allows for the selective removal of the acetyl group without affecting other sensitive functional groups that may be present in the molecule.

Mechanistic Investigations and Reactivity Profiles of R 3 Acetylthio Isobutyryl Chloride

Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of acyl chlorides, including (R)-3-(Acetylthio)isobutyryl Chloride, is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the replacement of the chloride leaving group by a nucleophile. libretexts.org The high reactivity of acyl chlorides stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which polarizes the carbonyl carbon and makes it highly electrophilic. libretexts.orgsavemyexams.com

Role of Tetrahedral Intermediates

Upon formation, the intermediate has a tetrahedral geometry around the former carbonyl carbon. taylorandfrancis.com The subsequent collapse of this intermediate is driven by the reformation of the stable carbonyl double bond and the expulsion of a good leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the chloride ion is a very weak base and therefore an excellent leaving group, facilitating the rapid progression of the elimination step. khanacademy.org

Concerted vs. Stepwise Mechanisms

The addition-elimination mechanism is definitively a stepwise process, not a concerted one. ucla.edu In a concerted reaction, bond-breaking and bond-forming occur simultaneously in a single transition state. diva-portal.org In contrast, the reaction of this compound involves the distinct formation of a tetrahedral intermediate, separating the nucleophilic attack from the departure of the leaving group into two separate steps. masterorganicchemistry.comlibretexts.orgucla.edu

Kinetic and isotopic labeling studies on similar acyl chloride systems have provided strong evidence against a concerted mechanism and in favor of the stepwise pathway involving a discrete intermediate. nih.govnih.gov The potential for a concerted SN2-type mechanism has been considered, but the formation of the tetrahedral intermediate is energetically more favorable for acyl systems. nih.gov The stepwise nature of the reaction is a fundamental characteristic of the reactivity of carboxylic acid derivatives. libretexts.org

Stereochemical Outcomes of Reactions Involving the Chiral Center

A critical aspect of the chemistry of this compound is the stereochemistry at the chiral center (the carbon at the 3-position). Since all reactions characteristic of the acyl chloride functional group occur at the carbonyl carbon (the 1-position), the bonds to the chiral center are not directly involved in the substitution mechanism.

Retention of Configuration

In a typical nucleophilic acyl substitution reaction, the configuration of the chiral center at the 3-position is retained. libretexts.org The sequence of nucleophilic addition followed by elimination occurs exclusively at the sp²-hybridized carbonyl carbon, which is achiral. libretexts.org The tetrahedral intermediate is formed at this position, and at no point are any of the four bonds to the existing stereocenter broken or rearranged.

Therefore, when this compound reacts with a nucleophile, the resulting product, be it an ester, amide, or anhydride (B1165640), will maintain the (R) configuration. This predictable stereochemical outcome is highly valuable in asymmetric synthesis, where maintaining chiral integrity is paramount.

| Reactant | Nucleophile | Product | Stereochemical Outcome at Chiral Center |

| This compound | Methanol | Methyl (R)-3-(acetylthio)isobutyrate | Retention |

| This compound | Ammonia (B1221849) | (R)-3-(Acetylthio)isobutyramide | Retention |

| This compound | Water | (R)-3-(Acetylthio)isobutyric Acid | Retention |

Inversion of Configuration

Inversion of configuration at the chiral center is not an expected outcome for the standard nucleophilic acyl substitution reactions of this compound. masterorganicchemistry.com An inversion of stereochemistry, often associated with SN2 reactions, requires the nucleophile to attack the chiral center itself, displacing a leaving group from that same carbon. youtube.com

For inversion to occur at the 3-position, a reaction would need to proceed through a different mechanism that specifically targets this center. Such a reaction is highly unlikely under conditions typical for nucleophilic acyl substitution. The acyl chloride group is significantly more reactive than any potential leaving group at the 3-position. Therefore, nucleophiles will preferentially attack the carbonyl carbon, leading to substitution with retention of the original stereochemistry. Any discussion of inversion remains purely theoretical in the context of its characteristic acyl substitution reactivity.

Influence of Reaction Conditions on Stereoselectivity

In reactions involving this compound, the chiral center is located at the C-3 position (β-position) relative to the acyl chloride carbonyl group. As typical nucleophilic acyl substitution reactions occur at the carbonyl carbon (C-1), the stereochemical integrity of the C-3 center is generally preserved. The reaction mechanism does not directly involve bond breaking or formation at this stereocenter.

However, reaction conditions can be crucial for preventing potential side reactions that could lead to racemization or epimerization, particularly under harsh conditions.

Temperature: Elevated temperatures can increase the rate of side reactions. Maintaining moderate temperatures is often essential to ensure that the primary reaction pathway dominates and the stereochemical purity of the product is maintained.

Base: The choice of base, used to neutralize the HCl byproduct, is important. Strong, non-nucleophilic bases are preferred. The use of a bulky base can minimize interactions with the chiral center. Harsh basic conditions could potentially promote elimination reactions if a suitable proton were available on the α-carbon, though this is not the case for an isobutyryl framework.

Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates. nih.gov In the context of stereoselectivity, the solvent's role is primarily to facilitate the desired reaction pathway while minimizing side reactions that could compromise the chiral center's integrity. For instance, solvent choice can be critical in controlling the outcome between amidation and imidation when reacting with certain nitrogen nucleophiles. nih.gov

In stereoselective synthesis where the goal is to create a new chiral center by reacting a chiral reagent like this compound with a prochiral nucleophile, the choice of solvent, temperature, and catalyst can be pivotal in determining the diastereomeric ratio of the products. nih.govsnnu.edu.cn Chiral catalysts, in particular, can create a chiral environment that favors the formation of one diastereomer over the other. mdpi.comacs.org

Reactivity of the Acyl Chloride Group with Various Nucleophiles

The acyl chloride is the most reactive of the carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. chemistrysteps.comwikipedia.org The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk The general mechanism for these reactions is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. crunchchemistry.co.uk

This compound reacts exothermically with alcohols to produce the corresponding esters. libretexts.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. crunchchemistry.co.uk

The general reaction is: this compound + R'-OH → (R)-3-(Acetylthio)isobutyrate Ester + HCl

Table 1: Esterification of this compound

| Nucleophile (Alcohol) | Product | General Conditions |

| Methanol | Methyl (R)-3-(acetylthio)isobutyrate | Room Temperature, Pyridine |

| Ethanol | Ethyl (R)-3-(acetylthio)isobutyrate | Room Temperature, Pyridine |

| tert-Butanol | tert-Butyl (R)-3-(acetylthio)isobutyrate | Room Temperature, Pyridine |

The reaction with ammonia, primary amines, or secondary amines is typically rapid and violent, yielding amides. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. chemguide.co.ukchemistrystudent.com Two equivalents of the amine are generally required; the first acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt. pressbooks.pub

The general reaction with a primary amine is: this compound + 2 R'-NH₂ → N-R'-(R)-3-(Acetylthio)isobutyramide + R'-NH₃⁺Cl⁻

Table 2: Amidation of this compound

| Nucleophile (Amine) | Product | General Conditions |

| Ammonia (NH₃) | (R)-3-(Acetylthio)isobutyramide | Concentrated solution, low temp. |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-(R)-3-(acetylthio)isobutyramide | Room Temperature |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-(R)-3-(acetylthio)isobutyramide | Room Temperature |

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a non-nucleophilic base (like pyridine) to form a mixed anhydride. pressbooks.pubmasterorganicchemistry.com The oxygen of the carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This method is effective for preparing both symmetrical and unsymmetrical anhydrides. pressbooks.pubacs.org

The general reaction is: this compound + R'-COOH → (R)-3-(Acetylthio)isobutyric R'-carboxylic anhydride + HCl

Table 3: Anhydride Formation from this compound

| Nucleophile (Carboxylic Acid) | Product | General Conditions |

| Acetic Acid | Acetic (R)-3-(acetylthio)isobutyric anhydride | Pyridine |

| Benzoic Acid | Benzoic (R)-3-(acetylthio)isobutyric anhydride | Pyridine |

| Isobutyric Acid | Isobutyric (R)-3-(acetylthio)isobutyric anhydride | Pyridine |

Similar to alcohols, thiols can react with this compound to form thioesters. Thiols are generally more nucleophilic than alcohols, and the reaction proceeds via the same nucleophilic addition-elimination mechanism. rsc.org A base is typically used to neutralize the HCl byproduct.

The general reaction is: this compound + R'-SH → S-R' (R)-3-(Acetylthio)isobutanethioate + HCl

Table 4: Thioesterification of this compound

| Nucleophile (Thiol) | Product | General Conditions |

| Ethanethiol | S-Ethyl (R)-3-(acetylthio)isobutanethioate | Room Temperature, Base |

| Thiophenol | S-Phenyl (R)-3-(acetylthio)isobutanethioate | Room Temperature, Base |

Influence of the Chiral Center and Thioester Group on Reactivity

The specific structure of this compound, with its chiral center and thioester group, imparts distinct characteristics to its reactivity profile compared to simpler acyl chlorides.

Influence of the Chiral Center: The stereocenter at the C-3 position, with its methyl substituent, introduces steric hindrance near the reaction center. This steric bulk can affect the rate of nucleophilic attack at the carbonyl carbon. aspirationsinstitute.com Compared to a linear acyl chloride, the approach of a nucleophile to the carbonyl carbon of the isobutyryl framework is more hindered. This effect may be more pronounced with larger, bulkier nucleophiles, potentially leading to slower reaction rates compared to unbranched acyl chlorides like butanoyl chloride. mdpi.com

Influence of the Thioester Group: The thioester group is located at the γ-position relative to the acyl chloride. Due to this distance, its direct electronic influence (inductive or resonance effects) on the electrophilicity of the acyl chloride carbonyl is minimal. However, the presence of the sulfur atom and the second carbonyl group within the molecule introduces additional reactivity considerations. Thioesters are themselves reactive functional groups, susceptible to nucleophilic attack, though they are less reactive than acyl chlorides but more reactive than esters. libretexts.orgnih.gov In reactions with certain nucleophiles or under specific catalytic conditions, the thioester group could potentially compete with the acyl chloride, although the much higher reactivity of the acyl chloride makes it the preferential site of attack in most standard nucleophilic acyl substitution reactions.

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent can significantly influence the reaction rates and, in some cases, the mechanism of reactions involving acyl chlorides. Solvent polarity is a key factor in this regard. rsc.org

Polar protic solvents, such as water and alcohols, can solvate both the carbocation-like transition state in an SN1-type reaction and the anionic nucleophile. libretexts.org While powerful nucleophiles favor an SN2-type mechanism, weaker nucleophiles like water and alcohols tend to favor an SN1 pathway by stabilizing the carbocation intermediate. libretexts.org Reactions in which the solvent also acts as the nucleophile are termed solvolysis reactions. libretexts.org For instance, the hydrolysis of acyl chlorides in water yields carboxylic acids. savemyexams.comchemistrysteps.com

In contrast, polar aprotic solvents are known to enhance the reactivity of the nucleophile, thereby favoring an SN2 mechanism. libretexts.org In non-polar solvents, the aggregation and specific orientation of polar reactant molecules can affect the reaction kinetics. rsc.org For example, the rate of alcoholysis of acetyl chloride in non-polar solvents has been found to be proportional to the concentration of associated alcohol molecules. rsc.org

The effect of different solvents on the yield of acylation reactions is not always directly proportional to solvent polarity. For instance, in one study, acetone (B3395972) showed the highest yield for an acylation reaction compared to more polar (dimethylformamide) and less polar (ethyl acetate, diethyl ether) solvents. researchgate.net

Below is a table summarizing the general effects of different solvent types on the reaction mechanisms of acyl chlorides:

| Solvent Type | Predominant Mechanism | Rationale |

| Polar Protic (e.g., water, alcohols) | SN1-like/Solvolysis | Stabilizes the carbocation-like transition state. libretexts.org |

| Polar Aprotic (e.g., acetone, acetonitrile) | SN2-like | Enhances the reactivity of the nucleophile. libretexts.org |

| Non-polar (e.g., cyclohexane, benzene) | Dependent on reactant association | Reaction rates can be influenced by the aggregation of polar reactants. rsc.org |

Side Reactions and Competitive Pathways in Acyl Chloride Chemistry

The high reactivity of acyl chlorides makes them prone to several side reactions and competitive pathways, largely dependent on the reaction conditions and the nature of the nucleophiles present. chemistrystudent.comchemguide.co.uk

One of the most common side reactions is hydrolysis. Acyl chlorides react vigorously with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrogen chloride. chemistrystudent.comchemistrysteps.comchemguide.co.uk This necessitates that reactions involving acyl chlorides be carried out under anhydrous conditions. chemistrystudent.com

When reacting with nucleophiles containing acidic protons, such as alcohols, ammonia, and primary or secondary amines, the hydrogen chloride generated can react with the starting nucleophile or the product. savemyexams.com For example, in reactions with ammonia or amines, an excess of the amine is often used to neutralize the HCl formed, which would otherwise protonate the amine, rendering it non-nucleophilic. chemistrysteps.com

In reactions with carbon nucleophiles like Grignard reagents, a potential side reaction is the further reaction of the initially formed ketone. The ketone product is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol. wikipedia.org

Dehydrohalogenation is another possible competitive pathway. For instance, isobutyryl chloride can react with triethylamine to undergo dehydrohalogenation, leading to the formation of 2,2,4,4-tetramethylcyclobutanedione. wikipedia.orgevitachem.com

A summary of common side reactions and competitive pathways for acyl chlorides is presented in the table below:

| Reactant/Condition | Side Reaction/Competitive Pathway | Products |

| Water/Moisture | Hydrolysis | Carboxylic acid, HCl chemistrystudent.comchemistrysteps.com |

| Alcohols | Esterification | Ester, HCl savemyexams.com |

| Ammonia/Amines | Amide formation | Amide, Ammonium/Alkylammonium chloride chemistrystudent.comchemistrysteps.com |

| Grignard Reagents | Double addition | Tertiary alcohol wikipedia.org |

| Triethylamine | Dehydrohalogenation | 2,2,4,4-tetramethylcyclobutanedione (for isobutyryl chloride) wikipedia.orgevitachem.com |

Theoretical and Computational Investigations of R 3 Acetylthio Isobutyryl Chloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural and electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For (R)-3-(Acetylthio)isobutyryl Chloride, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.

The presence of several single bonds allows for multiple conformations. Conformational analysis involves mapping the energy of the molecule as a function of rotation (torsion) around these bonds to identify stable conformers (local energy minima) and the energy barriers between them. The most stable conformation is the one that minimizes steric hindrance and optimizes electronic interactions. For this compound, key rotations would be around the C-C and C-S bonds. Studies on similar thioesters show a preference for conformations where the single bonds are oriented synperiplanar to the carbonyl double bond. nih.gov

Below are hypothetical but representative optimized geometric parameters for the lowest energy conformer of this compound, derived from computational studies on analogous acyl chlorides and thioesters.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.19 Å |

| C-Cl | ~1.79 Å | |

| C-C (isobutyryl) | ~1.53 Å | |

| C-S | ~1.80 Å | |

| S-C (acetyl) | ~1.81 Å | |

| Bond Angles | O=C-Cl | ~125° |

| O=C-C | ~126° | |

| C-S-C | ~100° |

These values are illustrative and would be precisely determined by specific levels of theory (e.g., B3LYP/6-31G).*

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO : Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the LUMO is expected to be the π* antibonding orbital of the carbonyl group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org The HOMO is likely to have significant contributions from the lone pair electrons on the sulfur and chlorine atoms. Acyl chlorides are known to be highly reactive due to the strong electron-withdrawing nature of the chlorine atom, which lowers the energy of the LUMO. libretexts.orgutdallas.edu

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -9.5 eV | Primarily located on S and Cl lone pairs; electron-donating region. |

| LUMO | ~ -1.8 eV | Primarily the C=O π* orbital; electron-accepting site. |

| HOMO-LUMO Gap | ~ 7.7 eV | Indicates high reactivity, characteristic of acyl chlorides. |

Note: These energy values are hypothetical and depend on the computational method and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution within a molecule. wuxiapptec.com It is plotted on the molecule's electron density surface, using color to represent the electrostatic potential.

Red : Regions of most negative potential (electron-rich), attractive to a positive charge. These are typically found around electronegative atoms like oxygen.

Blue : Regions of most positive potential (electron-poor), repulsive to a positive charge. This indicates the most electrophilic sites.

Green/Yellow : Regions of intermediate or neutral potential.

For this compound, the MEP map would clearly illustrate its reactive sites. A significant region of positive potential (blue) would be centered on the carbonyl carbon, confirming its status as the primary site for nucleophilic attack. vaia.com The electronegative oxygen and chlorine atoms would be surrounded by regions of negative potential (red), as would the sulfur atom due to its lone pairs. researchgate.netresearchgate.net This visual representation is invaluable for predicting how the molecule will interact with other reagents. wuxiapptec.com

Computational Studies of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient species like transition states. masterorganicchemistry.comudd.cl For this compound, the most important reaction is nucleophilic acyl substitution. libretexts.org

Nucleophilic acyl substitution typically proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. libretexts.org However, some computational studies on simple acyl chlorides suggest that for certain nucleophiles, the reaction may be a concerted (SN2-like) process without a stable intermediate. acs.orgresearchgate.net

Computational methods can distinguish between these pathways by locating and characterizing all stationary points on the potential energy surface, including reactants, intermediates, and transition states. A transition state (TS) is a first-order saddle point on this surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.netresearchgate.net Its structure represents the highest energy point along the reaction path. For the addition step, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O π bond.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) or energy barrier. This value is critical for determining the reaction rate; a lower barrier corresponds to a faster reaction.

Below is a hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu⁻), proceeding through a tetrahedral intermediate.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +10 to +15 |

| Tetrahedral Intermediate | +2 to +5 |

| Transition State 2 (TS2) | +12 to +18 |

| Products | -15 to -25 |

This hypothetical data illustrates that the reaction is kinetically feasible (moderate energy barriers) and thermodynamically favorable (exothermic). Computational studies provide the precise values that allow for quantitative predictions of reactivity and selectivity. pearson.com

Solvent Effects in Computational Models

In the computational analysis of this compound, accounting for solvent effects is critical for accurately predicting its behavior in solution. Solvents can significantly influence molecular conformation, reactivity, and spectroscopic properties through various interactions, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. Computational models employ two primary strategies to simulate these effects: implicit and explicit solvent models. pitt.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. acs.orgresearchgate.net The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric medium. youtube.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent, which are often the dominant interactions. acs.org However, implicit models may not adequately describe specific, short-range interactions like hydrogen bonding. pitt.edu

Explicit solvent models provide a more detailed and physically realistic representation by including a number of individual solvent molecules surrounding the solute. This allows for the explicit simulation of direct solute-solvent interactions, such as hydrogen bonds. pitt.edu While this method is more computationally intensive, it is essential for systems where specific interactions play a crucial role in the chemical process being studied. pitt.edu Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. pitt.edu The choice of solvent model depends on the specific properties being investigated and the required level of accuracy. For a chiral molecule like this compound, accurately modeling the solvent environment is crucial for predicting its chiroptical properties and reaction outcomes in different media. acs.orgmdpi.com

Table 1: Comparison of Solvent Modeling Approaches

| Model Type | Description | Advantages | Limitations |

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. | Computationally efficient; good for bulk electrostatic effects. | Does not account for specific interactions (e.g., hydrogen bonds). |

| Explicit | Individual solvent molecules are included in the simulation. | High level of detail; accurately models specific interactions. | Computationally expensive; requires extensive sampling. |

| Hybrid (Mixed) | A few explicit solvent molecules are treated in the first solvation shell, surrounded by a continuum. | Balances computational cost and accuracy. | The boundary between explicit and implicit regions can be complex to define. |

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways of nucleophilic acyl substitution. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. The height of the energy barrier for the rate-limiting step (typically the initial nucleophilic addition) provides a quantitative measure of the reaction rate. nih.gov These calculations allow for the comparison of different reaction pathways and the prediction of the most likely products under given conditions.

For a molecule with multiple reactive sites, such as this compound, computational models can predict the regioselectivity of a reaction. This involves comparing the activation energies for nucleophilic attack at different electrophilic centers. In this case, the primary site of attack is the highly electrophilic carbonyl carbon of the acyl chloride group. uomustansiriyah.edu.iqsavemyexams.com

More importantly for a chiral compound, computational methods are invaluable for predicting stereoselectivity. rsc.orgrsc.org When this compound reacts with a nucleophile, the approach of the nucleophile to the planar carbonyl group can lead to the formation of a new stereocenter. The existing stereocenter at the 3-position can influence the facial selectivity of the attack, leading to a preference for one diastereomer over the other. Computational modeling of the transition states for attack from either face can reveal subtle energy differences that govern the stereochemical outcome. nih.gov These predictions are crucial for designing synthetic routes that yield the desired stereoisomer. researchgate.netfrontiersin.org

The reactivity of the acyl chloride functional group is highly sensitive to the electronic nature of its substituents. libretexts.orguomustansiriyah.edu.iq Computational studies allow for a systematic investigation of these substituent effects. By computationally replacing the acetyl group or other parts of the this compound molecule with different functional groups, one can quantify the impact on reactivity.

For example, introducing electron-donating groups elsewhere on the molecule would be predicted to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack. Conversely, adding further electron-withdrawing groups would be expected to enhance reactivity. researchgate.net Computational models can calculate properties such as the charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlate with electrophilicity. These theoretical analyses provide a quantitative framework for understanding how structural modifications tune the chemical behavior of the molecule, guiding the design of derivatives with desired reactivity profiles. nih.gov

Table 2: Predicted Reactivity Parameters based on Substituent Effects

| Substituent at C3 | Predicted Effect on Carbonyl Carbon | Relative Predicted Reaction Rate |

| H (isobutyryl chloride) | Less electron donation | Baseline |

| S-COCH₃ (acetylthio) | Resonance electron donation | Slightly slower than baseline |

| O-COCH₃ (acetoxy) | Stronger resonance donation | Slower than acetylthio |

| NO₂ | Inductive electron withdrawal | Faster than baseline |

Spectroscopic Property Predictions

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. elixirpublishers.com Methods such as Density Functional Theory (DFT) are widely used to calculate the properties that underlie various spectroscopic techniques, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These predictions are essential for structure elucidation and for understanding the electronic and geometric structure of the molecule.

Vibrational (IR) Spectra: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. nih.gov For this compound, key predicted vibrational modes would include the C=O stretching frequency of the acyl chloride (typically high, ~1800 cm⁻¹), the C=O stretching of the thioester (~1690-1710 cm⁻¹), and C-S stretching frequencies. cdnsciencepub.com The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govresearchgate.net By subtracting the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) from the calculated shielding of the molecule's nuclei, the chemical shifts (δ) for ¹H and ¹³C can be predicted. nih.gov For this compound, this would provide theoretical values for the distinct proton and carbon environments, aiding in the assignment of experimental spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Functional Group |

| IR Frequency (cm⁻¹) | 1790 - 1815 | C=O Stretch (Acyl Chloride) |

| 1690 - 1710 | C=O Stretch (Thioester) | |

| 600 - 700 | C-S Stretch | |

| ¹³C NMR Shift (ppm) | 190 - 200 | C=O (Thioester) |

| 170 - 175 | C=O (Acyl Chloride) | |

| 40 - 55 | CH and CH₂ | |

| 25 - 35 | CH₃ | |

| ¹H NMR Shift (ppm) | 3.0 - 3.8 | CH and CH₂ |

| 2.2 - 2.5 | CH₃ (Acetyl) | |

| 1.2 - 1.6 | CH₃ (Isobutyryl) |

Good agreement between the theoretical and experimental data provides confidence in the computational model and the structural assignment. researchgate.netresearchgate.net Discrepancies, on the other hand, can point to limitations in the theoretical approach, the presence of conformational isomers, or strong intermolecular interactions (like solvent effects) that were not fully captured in the model. nih.gov This iterative process of comparison and refinement is fundamental to computational chemistry, ensuring that the theoretical models provide a reliable representation of molecular reality. acs.org

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of (R)-3-(Acetylthio)isobutyryl Chloride by providing a highly accurate mass measurement. The molecular formula of the compound is C₆H₉ClO₂S, leading to a calculated monoisotopic mass of 180.0012 Da. synzeal.comlgcstandards.com

HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer, can verify this mass with high precision. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern, with a second peak at M+2 that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. msu.edu

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ (³⁵Cl) | 181.0090 |

| [M+H]⁺ (³⁷Cl) | 183.0061 |

| [M+Na]⁺ (³⁵Cl) | 203.9909 |

This interactive table outlines the predicted m/z values for common adducts in HRMS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the carbon skeleton, proton environments, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl protons of the acetyl group, the methyl protons on the isobutyryl backbone, the methine proton, and the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbons of the acyl chloride and the thioester, the methyl carbons, the methine carbon, and the methylene carbon. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, S, O).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| CH₃-C=O | ~2.35 | s | ~30.5 |

| CH₃-CH | ~1.30 | d | ~17.0 |

| -CH₂-S | ~3.20 | m | ~38.0 |

| -CH-C=O | ~3.40 | m | ~52.0 |

| CH₃-C =O | - | - | ~195.0 |

This interactive table presents typical chemical shift ranges based on established NMR principles. pdx.eduorganicchemistrydata.org

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the isobutyryl backbone, showing a clear correlation between the methine proton (-CH-) and both the adjacent methyl protons (-CH₃) and methylene protons (-CH₂-).

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small, relatively flexible molecule, a NOESY experiment could provide through-space correlations that help confirm the spatial proximity of different proton groups, further solidifying the structural assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups. The acyl chloride carbonyl (C=O) stretch is expected at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom, while the thioester carbonyl stretch appears at a lower frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are typically weaker than in the IR spectrum. Raman can be particularly useful for observing more symmetric, less polar bonds. Experimental Raman data for this specific compound are not widely reported in academic literature.

Table 3: Characteristic Vibrational Spectroscopy Frequencies

| Functional Group | Type of Vibration | Typical IR Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Acyl Chloride) | Stretch | 1785-1815 (strong) |

| C=O (Thioester) | Stretch | 1680-1715 (strong) |

| C-O | Stretch | 1000-1300 |

| C-S | Stretch | 600-800 |

This interactive table summarizes the expected absorption bands for the key functional groups based on standard IR correlation charts. vscht.czspecac.com

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

As a chiral molecule used in stereospecific synthesis, verifying the enantiomeric purity of this compound is of paramount importance. Chiral chromatography is the definitive method for this assessment.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique for separating the (R)- and (S)-enantiomers. The successful separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including those with carbonyl functional groups. chromatographyonline.com Columns like Chiralcel® OD or Chiralpak® AD are common choices for initial screening.

Mobile Phase: The separation is typically achieved under normal-phase conditions. A mobile phase consisting of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. The ratio of hexane (B92381) to alcohol is optimized to achieve baseline separation with reasonable analysis times.

Detection: A standard UV detector is used for detection, typically set at a wavelength where the carbonyl groups absorb, such as 210-230 nm.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the desired (R)-enantiomer and one for the undesired (S)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the relative peak areas, confirming the compound's suitability for its intended stereospecific reaction.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, standard GC columns cannot distinguish between enantiomers because these molecules have identical physical properties such as boiling point and vapor pressure. gcms.cz To achieve enantiomeric separation of a chiral compound like this compound from its (S)-enantiomer, a chiral stationary phase (CSP) is required. gcms.czhplc.sk

The most common and effective CSPs for gas chromatography are based on cyclodextrin (B1172386) derivatives. hplc.skresearchgate.net Cyclodextrins are cyclic oligosaccharides that form a cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com This structure allows them to form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times, enabling their separation. uni-muenchen.de

For the analysis of this compound, a derivatized cyclodextrin-based capillary column, such as one coated with a permethylated β-cyclodextrin, would be a suitable choice. gcms.cz The separation relies on the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and inclusion complexation) between the enantiomers and the chiral selector. uni-muenchen.de

Key parameters that are optimized for successful chiral separation include the type of cyclodextrin derivative, column temperature, carrier gas flow rate, and column length. hplc.sk Hydrogen is often the preferred carrier gas due to its high efficiency, which allows for better resolution between the enantiomeric peaks. hplc.sk The successful separation allows for the precise determination of enantiomeric excess (e.e.), a critical quality attribute for chiral intermediates.

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Retention Time (t_R) [min] | 15.25 | 15.80 |

| Peak Width at Base (W_b) [min] | 0.35 | 0.38 |

| Selectivity Factor (α) | 1.04 | |

| Resolution (R_s) | 1.51 |

Coupled Analytical Techniques for Comprehensive Characterization

While GC with standard detectors can quantify enantiomeric purity, coupling it with more sophisticated detectors like mass spectrometers or ion mobility spectrometers provides unambiguous identification and enhanced sensitivity.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. uni-muenchen.de As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. phytojournal.comsemanticscholar.org

For this compound, direct GC-MS analysis is feasible, but its reactivity as an acyl chloride must be considered. Acyl chlorides can be reactive in the hot GC inlet or on the column, potentially leading to degradation. rsc.org To mitigate this, derivatization is a common strategy. For instance, the acyl chloride can be converted to a more stable methyl or ethyl ester by reacting it with the corresponding alcohol. This derivative is less reactive and often exhibits better chromatographic behavior. nih.gov

In the mass spectrometer, using electron ionization (EI), the molecule would undergo predictable fragmentation. Key fragments would likely arise from the loss of the chlorine atom, cleavage of the acetyl group, and the thioester bond. The molecular ion peak (M+) would confirm the molecular weight of the compound.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 180/182 | [C₆H₉ClO₂S]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Cl |

| 145 | [M - Cl]⁺ | Loss of chlorine radical |

| 117 | [M - Cl - CO]⁺ or [CH₃COSCH(CH₃)CH₂]⁺ | Loss of carbonyl group after chlorine loss, or cleavage of C-COCl bond |

| 75 | [CH₃COS]⁺ | Fragment from thioester group |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Liquid chromatography-mass spectrometry is a highly sensitive and versatile technique. However, direct analysis of this compound by LC-MS is generally not practical. Acyl chlorides are highly reactive and readily hydrolyze in the presence of protic solvents like water or methanol, which are common components of reversed-phase LC mobile phases. This instability would lead to the rapid degradation of the analyte on the column, making reliable quantification and characterization impossible.

Therefore, a derivatization strategy is essential for LC-MS analysis. The acyl chloride can be reacted with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester derivative. This not only stabilizes the molecule but can also be used to introduce a chromophore for UV detection or a group that is easily ionizable for mass spectrometry, thereby enhancing sensitivity. nih.gov

For example, reacting the compound with an amine like 2-picolylamine would yield a stable amide derivative that is readily ionized by electrospray ionization (ESI) in positive mode. The resulting derivative can be separated from impurities using a standard C18 reversed-phase column and subsequently detected by the mass spectrometer. This approach allows for highly sensitive and selective quantification, even in complex matrices. nih.govresearchgate.net

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced analytical technique that adds another dimension of separation to conventional GC analysis. After compounds are separated by the GC column based on their boiling point and polarity, they enter the ion mobility spectrometer. Here, ionized molecules are propelled through a drift tube filled with an inert gas under the influence of an electric field. Their velocity, or drift time, depends on their size, shape, and charge.

This two-dimensional separation (GC retention time and IMS drift time) provides significantly enhanced resolving power. It can separate compounds that may co-elute from the GC column. For the analysis of this compound, GC-IMS could be particularly useful for separating it from structurally similar impurities, such as positional isomers, that might not be resolved by GC alone.

While specific research on the GC-IMS analysis of this compound is not widely published, the technique's principles suggest it would be a powerful tool for purity analysis in a research setting. The resulting data is often visualized as a two-dimensional plot of retention time versus drift time, where each compound appears as a distinct spot, providing a detailed chemical fingerprint of the sample.

| Compound | GC Retention Time (s) | IMS Drift Time (ms) | Comment |

|---|---|---|---|

| This compound | 485.2 | 8.54 | Target Analyte |

| Isobutyryl Chloride | 210.5 | 5.12 | Starting Material Impurity |

| Isomeric Impurity | 485.5 | 8.91 | Co-eluting in GC, separated by IMS |

Perspectives on Industrial Synthesis and Scalability from an Academic Viewpoint

Process Development and Optimization for Large-Scale Production

From an academic perspective, translating the synthesis of (R)-3-(Acetylthio)isobutyryl Chloride to an industrial scale requires meticulous process development and optimization. This transition involves moving beyond laboratory batch methods to more robust and efficient manufacturing processes, ensuring consistent quality and high yields.

Reactor Design and Reaction Engineering Considerations

The synthesis of acyl chlorides is often highly exothermic, necessitating careful reactor design to manage heat transfer effectively. google.com For large-scale production, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) are generally preferred over traditional batch reactors. These continuous systems offer superior heat and mass transfer, which helps to minimize the formation of impurities and ensures safer operation. vapourtec.com Reaction engineering principles are crucial for modeling kinetics, optimizing residence time, and ensuring efficient mixing. While microreactors can offer exceptional control over reaction conditions, their scalability for bulk chemical production remains a significant consideration. nih.gov

Interactive Table: Reactor Design Considerations

| Reactor Type | Key Considerations for this compound Synthesis | Advantages | Disadvantages |

| Batch Reactor | Suitable for smaller production volumes and initial process development. Requires precise control over temperature and reagent addition. | High flexibility for producing multiple products. | Potential for poor heat transfer at large scale, leading to side reactions and safety concerns. Batch-to-batch variability can be an issue. |

| Continuous Stirred-Tank Reactor (CSTR) | Requires careful control of feed rates and residence time to achieve high conversion. | Good temperature control and consistent product quality. | Lower conversion per unit volume compared to PFRs. |

| Plug Flow Reactor (PFR) | Ideal for fast, exothermic reactions. The reaction progresses as the reactants flow through the reactor. | High conversion per unit volume and excellent heat transfer. | Less flexible for different reactions. Potential for clogging if solids are present. |

Solvent Selection and Green Chemistry Principles

The selection of an appropriate solvent is critical for developing a sustainable and cost-effective industrial process. Green chemistry principles advocate for the use of solvents that are non-toxic, biodegradable, and easily recyclable. longdom.org While chlorinated solvents may be used in laboratory-scale synthesis, their environmental impact makes them less desirable for large-scale production. Alternative solvents with a better environmental profile are preferred. Minimizing solvent usage through process optimization is also a key aspect of green chemistry, as it reduces waste and energy consumption during purification steps. numberanalytics.com

Strategies for Maintaining Enantiopurity at Scale

Ensuring the high enantiomeric purity of this compound is a critical aspect of its industrial synthesis, as the biological activity of chiral molecules is often specific to one enantiomer. numberanalytics.comwikipedia.org

Efficiency of Chiral Resolution Methods on Industrial Scale

While the ideal approach is to maintain chirality throughout the synthesis, chiral resolution methods can be employed to separate enantiomers if a racemic mixture is produced. numberanalytics.com On an industrial scale, classical resolution via the formation of diastereomeric salts is a well-established technique. However, this method can be resource-intensive. More modern approaches, such as enzymatic kinetic resolution and preparative chiral chromatography, offer higher efficiency and selectivity. nih.govnih.gov The choice of method is often a balance between cost, throughput, and the specific properties of the enantiomers being separated.

Cost-Efficiency and Sustainability Analysis of Synthetic Routes

Asymmetric catalysis, for example, offers a highly atom-economical and environmentally friendly approach to producing enantiomerically pure compounds. nih.gov While the initial investment in catalyst development may be high, the long-term benefits of reduced waste and higher efficiency can make it a more sustainable and cost-effective option compared to classical resolution or stoichiometric chiral auxiliary methods. chiralpedia.comnumberanalytics.com Biocatalysis, using enzymes to perform stereoselective transformations, is another green and efficient alternative. nih.gov

Interactive Table: Comparison of Synthetic Strategies

| Parameter | Chiral Pool Synthesis | Asymmetric Catalysis |

| Starting Material | Enantiomerically pure starting material from natural sources. eurekaselect.com | Prochiral starting material. |

| Key Chiral Step | Preservation of existing chirality. | Creation of a new chiral center using a chiral catalyst. nih.gov |

| Cost-Efficiency | Can be cost-effective if the chiral starting material is readily available. | High initial investment in catalyst development, but can be very cost-effective at scale due to catalyst recycling. chiralpedia.com |

| Sustainability | Generally considered a green approach as it utilizes renewable resources. eurekaselect.com | Highly sustainable due to high atom economy and potential for catalyst recycling, which minimizes waste. numberanalytics.comnumberanalytics.com |

Reagent Availability and Pricing

The economic viability of synthesizing this compound on an industrial scale is fundamentally tied to the cost and availability of its constituent raw materials. The synthesis can be broken down into two key stages: the formation of the chiral carboxylic acid precursor, (R)-3-(Acetylthio)-2-methylpropanoic acid, and its subsequent conversion to the acyl chloride.

The precursor is commonly synthesized from readily available bulk chemicals: methacrylic acid and thioacetic acid. prepchem.com These are commodity chemicals produced on a large scale, ensuring a stable supply chain for industrial manufacturing. alibaba.com The final chlorination step typically employs a standard reagent like thionyl chloride, which is also an industrially available and cost-effective chemical. carlroth.comcalpaclab.comspectrumchemical.com

The pivotal challenge and cost driver in the entire process is the introduction and maintenance of the correct stereochemistry at the C2 position. This can be achieved through two primary strategies:

Chiral Resolution: Synthesizing the racemic 3-acetylthio-2-methylpropanoic acid and then separating the desired (R)-enantiomer from the unwanted (S)-enantiomer. numberanalytics.com Industrial-scale resolutions often employ enzymatic methods, which use lipases or other enzymes to selectively react with one enantiomer, allowing for separation. pharmasalmanac.com While robust and often easier to scale up than asymmetric synthesis, this method's primary drawback is that the theoretical maximum yield is only 50%, and it necessitates a process to recycle or dispose of the undesired enantiomer. drugdiscoverytrends.comnumberanalytics.com